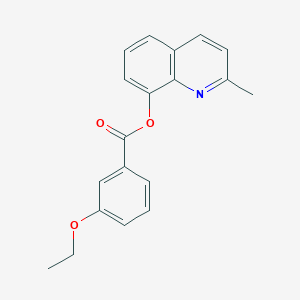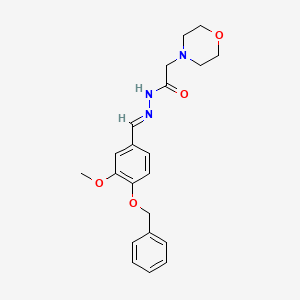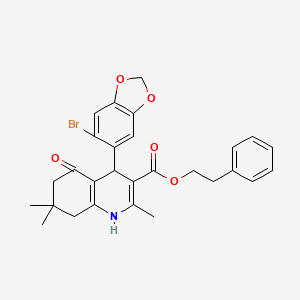![molecular formula C26H26Cl2N2O3 B15039598 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B15039598.png)
4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic rings, piperidine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the core aromatic structure followed by the introduction of the piperidine and methoxy groups. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of chlorine and methoxy groups onto the benzene ring.
Amide Bond Formation: Coupling of the substituted benzene ring with piperidine derivatives under conditions such as the use of coupling reagents like EDCI or DCC.
Methoxylation: Introduction of methoxy groups using reagents like sodium methoxide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction of the aromatic nitro groups (if present) to amines using reducing agents like SnCl₂ or H₂/Pd.
Substitution: Halogen substitution reactions where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: SnCl₂, H₂/Pd
Nucleophiles: Amines, Thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted amides or thiols.
Scientific Research Applications
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Study of its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine moiety may play a crucial role in binding to these targets, while the aromatic and methoxy groups contribute to the overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE: Lacks the additional methoxy group on the benzene ring.
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-METHOXYPHENYL)METHOXY]-3-METHOXYBENZAMIDE: Contains a different substitution pattern on the aromatic rings.
Uniqueness
N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C26H26Cl2N2O3 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(3-chloro-4-piperidin-1-ylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C26H26Cl2N2O3/c1-32-25-15-19(7-12-24(25)33-17-18-5-8-20(27)9-6-18)26(31)29-21-10-11-23(22(28)16-21)30-13-3-2-4-14-30/h5-12,15-16H,2-4,13-14,17H2,1H3,(H,29,31) |
InChI Key |
QUTQAILLFVFPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B15039520.png)
![Methyl [(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanyl]acetate](/img/structure/B15039534.png)
![N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide](/img/structure/B15039539.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039543.png)
![N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B15039545.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039546.png)
![Diethyl 5-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15039548.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15039557.png)


![4-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B15039589.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide](/img/structure/B15039591.png)

